4,4-Diethyl-2-(iodomethyl)oxolane

Lipophilicity Physicochemical Properties Procurement

4,4-Diethyl-2-(iodomethyl)oxolane (CAS 1403649-32-0) is a specialized, iodinated oxolane (tetrahydrofuran) derivative. Its structure features a five-membered cyclic ether core substituted at the 4-position with two ethyl groups and at the 2-position with an iodomethyl group.

Molecular Formula C9H17IO
Molecular Weight 268.13 g/mol
Cat. No. B13203540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diethyl-2-(iodomethyl)oxolane
Molecular FormulaC9H17IO
Molecular Weight268.13 g/mol
Structural Identifiers
SMILESCCC1(CC(OC1)CI)CC
InChIInChI=1S/C9H17IO/c1-3-9(4-2)5-8(6-10)11-7-9/h8H,3-7H2,1-2H3
InChIKeyZVPZDHKZCBKEES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Diethyl-2-(iodomethyl)oxolane: A Specialized Iodinated Oxolane for Niche Synthetic Applications


4,4-Diethyl-2-(iodomethyl)oxolane (CAS 1403649-32-0) is a specialized, iodinated oxolane (tetrahydrofuran) derivative [1]. Its structure features a five-membered cyclic ether core substituted at the 4-position with two ethyl groups and at the 2-position with an iodomethyl group . This specific substitution pattern defines its unique chemical properties and positions it as a potential intermediate in advanced organic synthesis, distinct from simpler iodomethyl-oxolanes.

Why Generic Substitution Fails for 4,4-Diethyl-2-(iodomethyl)oxolane: The Critical Role of 4,4-Disubstitution


In scientific and industrial procurement, substituting 4,4-Diethyl-2-(iodomethyl)oxolane with a simpler analog like 2-(iodomethyl)tetrahydrofuran or 3-(iodomethyl)oxolane is not chemically equivalent and can lead to experimental failure or patent infringement. The presence of the geminal diethyl substitution at the 4-position fundamentally alters the molecule's lipophilicity (LogP) and steric environment, which are critical determinants of its behavior in complex reaction systems, particularly in stereoselective syntheses or when a specific spatial conformation is required [1]. Furthermore, its unique molecular weight and CAS number mean it is a specific, patentable entity, not a commodity chemical, making generic interchange inappropriate for regulated or proprietary processes.

Quantitative Differentiation of 4,4-Diethyl-2-(iodomethyl)oxolane: Evidence-Based Guide for Scientific Selection


Procurement-Based Physicochemical Differentiation: Lipophilicity (LogP) and Structural Bulk

4,4-Diethyl-2-(iodomethyl)oxolane exhibits significantly higher calculated lipophilicity (LogP = 3.0167) compared to its simpler iodomethyl-oxolane analogs. This difference is a direct consequence of the 4,4-diethyl substitution and is critical for applications where membrane permeability or non-polar solubility is required.

Lipophilicity Physicochemical Properties Procurement

Structural Differentiation: Molecular Weight and Rotatable Bonds as Indicators of Complexity

The molecular weight of 4,4-Diethyl-2-(iodomethyl)oxolane (268.14 g/mol) is substantially higher than that of simpler iodomethyl-oxolanes (~212.03 g/mol) [1], reflecting the addition of two ethyl groups. This increased molecular complexity and number of rotatable bonds (3 vs. 1 for simpler analogs) [2] provide a more sterically demanding scaffold.

Molecular Complexity Medicinal Chemistry Lead Optimization

Reactivity Context: The Role of 2-Iodomethyl in Stereoselective Tetrahydrofuran Synthesis

While direct experimental data for 4,4-Diethyl-2-(iodomethyl)oxolane is absent, its 2-iodomethyl group is a key functional handle in established methodologies. A relevant patent synthesis [1] uses an iodoetherification step to form a chiral tetrahydrofuran ring from an acyclic precursor. The 4,4-diethyl substitution in the target compound would provide a unique, sterically congested environment for such cyclization, potentially influencing diastereoselectivity compared to unsubstituted or monosubstituted systems.

Stereoselective Synthesis Tetrahydrofuran Iodoetherification

Optimal Application Scenarios for 4,4-Diethyl-2-(iodomethyl)oxolane Based on Differentiated Properties


Synthesis of Novel, Lipophilic Tetrahydrofuran-Based Scaffolds

Given its calculated high LogP (3.0167) , 4,4-Diethyl-2-(iodomethyl)oxolane is ideally suited for synthesizing novel tetrahydrofuran derivatives intended for applications requiring high membrane permeability or solubility in non-polar media. This includes the creation of lipophilic prodrugs, agrochemical active ingredients, or building blocks for materials science where a hydrophobic character is essential.

Medicinal Chemistry for Intellectual Property Generation and Lead Diversification

The compound's higher molecular weight and unique 4,4-diethyl substitution pattern (compared to simpler iodomethyl-oxolanes) make it a valuable asset in medicinal chemistry programs focused on exploring novel chemical space . Its use in synthesizing drug-like molecules can lead to the generation of novel intellectual property and exploration of structure-activity relationships (SAR) that are inaccessible with less complex analogs.

Advanced Organic Synthesis Requiring Sterically Demanding Building Blocks

In synthetic methodologies, the steric bulk of the 4,4-diethyl group can be exploited to control stereoselectivity or to stabilize reactive intermediates. This is inferred from related work on the synthesis of 2,2,4-trisubstituted tetrahydrofurans [1], where substitution patterns are critical for achieving desired diastereoselectivity. This compound is therefore best applied in research settings where its unique steric properties are a key design element, rather than as a routine reagent.

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